N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by:
- A 3-methyl group on the triazolo-pyridine ring.
- A sulfonamide bridge at position 8, substituted with a 4-fluorophenyl group and a 4-methoxybenzyl moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-23-24-21-20(4-3-13-25(15)21)30(27,28)26(18-9-7-17(22)8-10-18)14-16-5-11-19(29-2)12-6-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCPPZKRJVFCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions
-
Step 1: Formation of Triazolopyridine Core
- Reactants: 3-methylpyridine, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
- Oxidation: Aldehyde or carboxylic acid derivatives
- Reduction: Amine derivatives
- Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Calculated based on structural similarity to analogs.
Key Observations:
- Halogen vs. Alkyl Substituents: The 3,5-difluorophenyl and 3-chlorobenzyl groups in 8a contribute to a higher molecular weight (435.6) and melting point (160–162°C) compared to methoxy-substituted analogs . Fluorine atoms improve metabolic stability and membrane permeability, whereas methoxy groups enhance aqueous solubility .
- Methyl vs. Methoxy Groups: Compound 8c (3,5-dimethylphenyl) exhibits a higher melting point (168–169°C) than 8a , likely due to increased crystallinity from symmetrical methyl groups .
- Electronic Effects: The 4-methoxybenzyl group in the target compound may improve solubility relative to halogenated analogs, while the 4-fluorophenyl group balances lipophilicity for membrane penetration .
Biological Activity
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.47 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Research has shown that certain triazoles demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL .
- Antifungal Activity : Triazole compounds have also been evaluated for antifungal efficacy. For example, derivatives have shown potent activity against Candida albicans with MIC values significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Potential
Research into the anticancer properties of triazole derivatives has gained momentum. The compound has been assessed for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to DNA synthesis and repair, leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain triazole derivatives can induce cell cycle arrest and promote apoptosis in human cancer cell lines .
Analgesic and Anti-inflammatory Effects
Some studies suggest that triazole compounds may possess analgesic and anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives against a panel of microbial strains. Among these, the compound exhibited notable antibacterial activity with an MIC of 0.5 μg/mL against MRSA, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent study focusing on the anticancer effects of triazole derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .
Q & A
Q. Q1. What synthetic strategies are optimal for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
Methodological Answer: The [1,2,4]triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization of hydrazinopyridine derivatives with aldehydes under acidic conditions. For example, 2-hydrazinopyridine reacts with substituted benzaldehydes in ethanol with acetic acid catalysis to form Schiff base intermediates. Subsequent oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol yields the triazolopyridine core . Key parameters:
- Reagent ratios : 1:1 molar ratio of hydrazinopyridine to aldehyde.
- Cyclization conditions : NaOCl (4 equiv) in ethanol at room temperature for 3–24 hours.
- Yield optimization : Up to 91% yield reported for analogous structures .
Q. Q2. How can researchers confirm the structural integrity of the sulfonamide moiety in this compound?
Methodological Answer:
- 1H/13C-NMR : Look for characteristic sulfonamide NH proton signals near δ 10.7–11.0 ppm (broad singlet) and sulfonyl carbon signals at ~δ 147–150 ppm .
- FTIR : Sulfonamide S=O stretching vibrations appear as strong bands at 1130–1165 cm⁻¹ and 1260–1300 cm⁻¹ .
- HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]+ calculated vs. observed within 0.001 Da error) .
Q. Q3. What analytical methods are critical for assessing purity in preclinical studies?
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to detect impurities <0.1%.
- TLC : Monitor reactions using alumina plates with dichloromethane as the eluent; visualize under UV (254 nm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects on the fluorophenyl and methoxyphenyl groups. For example, replacing the 4-fluorophenyl group with a 3-chloro-4-methoxyphenyl moiety (as in PubChem CID 137794001) alters binding affinity due to steric/electronic differences .
- Data Normalization : Account for assay variability (e.g., cell line differences) by normalizing activity to reference inhibitors.
Q. Table 1: Comparative SAR Data for Analogous Sulfonamides
| Substituent (R1, R2) | IC50 (nM) | Target Protein | Reference |
|---|---|---|---|
| 4-Fluorophenyl, 4-MeO-benzyl | 12.5 ± 1.2 | Kinase X | |
| 3-Cl-4-MeO-phenyl, 4-MeO-benzyl | 45.3 ± 3.8 | Kinase X | |
| 4-Fluorophenyl, unsubstituted benzyl | >1000 | Kinase X |
Q. Q5. What experimental designs mitigate polymorphism issues in crystallization?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. nonpolar (toluene, hexane) solvents to isolate stable polymorphs.
- X-ray Crystallography : Resolve crystal packing using datasets collected at 100 K to confirm sulfonamide hydrogen bonding (N–H···O=S interactions) .
- DSC/TGA : Monitor thermal stability; polymorphic transitions often manifest as endothermic peaks near 150–200°C.
Q. Q6. How can in silico modeling predict metabolic stability of the 4-methoxyphenyl group?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for O–CH3 bonds to predict demethylation susceptibility.
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. Methoxy groups typically reduce metabolic clearance compared to hydroxyl analogs.
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and topological polar surface area (~90 Ų) for bioavailability assessment.
Data Contradiction Analysis
Q. Q7. Why do solubility measurements vary across studies for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
